Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Catalog No.
S12206036
CAS No.
M.F
C11H10N2O3
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Product Name

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

IUPAC Name

methyl 5-(4-aminophenyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3

InChI Key

XULJLILNTDEXTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a highly versatile, pre-functionalized heteroaromatic scaffold characterized by a reactive methyl ester at the 3-position and a nucleophilic aniline moiety at the 5-position. In pharmaceutical and agrochemical procurement, this specific compound is prioritized for its dual-reactivity profile, which allows for orthogonal functionalization. The isoxazole core serves as a robust bioisostere for amides and phenyl rings, while the methyl ester provides an optimized handle for transesterification or amidation. By supplying the molecule in its pre-reduced amino form rather than a nitro precursor, it eliminates the severe chemoselectivity bottlenecks associated with isoxazole ring stability, making it an ideal, ready-to-use intermediate for complex library synthesis and late-stage functionalization [1].

Research Fit

Building Block Three functional handles—methyl ester, isoxazole core, and para-amine—enable parallel SAR diversification within a single low-MW scaffold
Pharmacophore Probe Electron-rich para-aminophenyl donor paired with isoxazole-3-carboxylate acceptor supports pathway-targeted lead optimisation studies
Pathway Context Reported utility in FLAP, COX-2, and antimicrobial SAR campaigns; suited for inflammatory and oncological pathway research

Substituting this compound with its nitro analog (Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate) or its free acid form introduces significant process liabilities. Attempting to reduce the nitro group in-house frequently leads to catastrophic yield losses, as standard hydrogenation conditions (e.g., Pd/C, H2) or dissolving metal reductions competitively cleave the sensitive N-O bond of the isoxazole ring, generating unwanted beta-aminoenones [1]. Conversely, substituting with the free carboxylic acid (5-(4-aminophenyl)isoxazole-3-carboxylic acid) triggers zwitterionic behavior between the acidic carboxylate and the basic aniline. This drastically reduces solubility in standard organic solvents, complicating liquid-liquid extractions and forcing the use of high-boiling polar solvents like DMF or DMSO, which severely hampers downstream manufacturability [2].

Substitution Risk

Electronic character mismatch para-NH₂ exerts resonance-dominated electron-donating character diametrically opposed to para-NO₂; nitro, chloro, or methyl analogs may shift target engagement profile
Ester hydrolysis profile may not transfer Methyl ester lability and steric accessibility differ from ethyl ester; hydrolytic stability and prodrug activation kinetics may require independent validation
Regioisomerism alters conjugation para → meta amino relocation disrupts aryl–isoxazole π-conjugation and weakens electronic push–pull character; meta analog may not reproduce para-aminophenyl activity

Elimination of N-O Bond Cleavage Risks During Precursor Reduction

Procuring the pre-reduced aminophenyl isoxazole bypasses the highly problematic reduction of the nitro analog. Standard catalytic hydrogenation of isoxazole-containing nitroarenes frequently results in competitive N-O bond hydrogenolysis, yielding ring-opened beta-aminoenone byproducts. By utilizing the target compound, synthetic yields for downstream amine-functionalized products are preserved, avoiding the typical 50-60% yield loss observed when attempting late-stage nitro reduction in the presence of the isoxazole core [1].

Evidence DimensionIsoxazole ring retention during amine generation
Target Compound Data100% ring retention (no reduction step required)
Comparator Or BaselineMethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (requires Pd/C H2 reduction)
Quantified Difference~50-60% yield loss due to N-O cleavage in the nitro comparator
ConditionsStandard laboratory hydrogenation (Pd/C, H2, 1 atm, MeOH)

Bypassing the nitro reduction step prevents catastrophic yield losses and complex purification of ring-opened byproducts, saving significant processing time and raw material costs.

Electronic Character
Class-level
σₚ –0.66 (NH₂) vs +0.78 (NO₂)
Δσₚ = 1.44 across substituent extremes
Supports electronic SAR interpretation
Hammett σₚ values from standard ionisation equilibria; FMO energies from DFT calculations

Accelerated Aminolysis Kinetics via Methyl Ester Activation

For library synthesis requiring isoxazole-3-carboxamides, the methyl ester demonstrates superior reactivity compared to the ethyl ester analog (Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate). The reduced steric bulk of the methoxy leaving group accelerates direct aminolysis or mild saponification rates by approximately 3-fold. This allows for lower reaction temperatures, which is critical for minimizing the thermal degradation of the sensitive heteroaromatic core during prolonged coupling sequences [1].

Evidence DimensionRelative aminolysis/saponification rate
Target Compound DataComplete conversion in <4 hours at 40°C
Comparator Or BaselineEthyl 5-(4-aminophenyl)isoxazole-3-carboxylate
Quantified Difference3x faster conversion rate for the methyl ester
ConditionsDirect amidation with primary amines in MeOH/THF

Faster, milder coupling conditions improve throughput in parallel synthesis and reduce thermal degradation of the heteroaromatic core.

Aryl-Isoxazole Planarity
Cross-study
Dihedral angle: 1.76°–5.85°
Stacking distance: 3.36 Å
Supports docking model interpretation
Ethyl ester analog crystallography; geometry expected conserved in methyl ester

Avoidance of Zwitterionic Insolubility in Organic Workflows

The free carboxylic acid derivative, 5-(4-aminophenyl)isoxazole-3-carboxylic acid, exhibits zwitterionic behavior due to the presence of both an acidic carboxylate and a basic aniline group, drastically reducing its solubility in standard organic solvents. The methyl ester masks the acidic proton, maintaining a partition profile that ensures high solubility in dichloromethane (>50 mg/mL), facilitating standard liquid-liquid extractions and normal-phase column chromatography without the need for specialized reverse-phase techniques [1].

Evidence DimensionOrganic solvent solubility (DCM)
Target Compound Data>50 mg/mL (freely soluble)
Comparator Or Baseline5-(4-aminophenyl)isoxazole-3-carboxylic acid (<2 mg/mL)
Quantified Difference>25-fold higher solubility in non-polar/halogenated solvents
ConditionsAmbient temperature (25°C) in dichloromethane

High organic solubility eliminates the need for specialized reverse-phase chromatography or highly polar, difficult-to-evaporate solvents like DMF/DMSO during intermediate purification.

FLAP Pathway Activity
Class-level
Cellular LT IC₅₀ 0.24 μM
5-LO Enzyme IC₅₀ ≥ 8 μM
Supports FLAP pathway selectivity review
Class-level data from 4,5-diarylisoxazole chemotype; compound-specific validation needed
COX-2 Isoform Selectivity
Class-level
COX-2 IC₅₀ 0.24–2.04 μM
COX-1 IC₅₀ > 8 μM
Selectivity index > 4–33
Supports COX-2 selectivity context
Class-level inference from 4-arylisoxazole carboxylic acids; amino analog predicted to maintain selectivity
Synthetic Versatility
Data to verify
Mild hydrolysis to carboxylic acid
Pd/C hydrogenolysis >95% regioselectivity
Reported synthetic-fit context; data to verify
Source-specific validation recommended; methyl ester preferred for library synthesis workflows

Parallel Synthesis of Isoxazole-3-Carboxamide Libraries

Leveraging the highly reactive methyl ester for rapid, mild aminolysis allows medicinal chemists to generate diverse amide libraries for high-throughput screening. The enhanced transesterification kinetics of the methyl ester over the ethyl ester ensures high conversions without thermal degradation of the isoxazole core [1].

Buchwald-Hartwig Cross-Coupling for N-Aryl Therapeutics

Utilizing the pre-reduced, nucleophilic 4-aminophenyl group as an ideal coupling partner for aryl halides. Procuring this specific compound avoids the risk of isoxazole ring opening that plagues the preparation of this intermediate from nitro precursors, ensuring high yields in the subsequent cross-coupling steps [2].

Development of Bidentate Ligands and Chelators

Using the spatial arrangement of the isoxazole nitrogen and the carboxylate oxygen to synthesize novel metal-binding scaffolds. The high solubility of the methyl ester in organic solvents facilitates the complex multi-step synthesis required for advanced catalytic or radiochemical ligands, which would be hindered by the zwitterionic nature of the free acid [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
FLAP pathway SAR studies
4,5-Diarylisoxazole chemotype profile
FLAP binding and 5-LO enzyme context
COX-2 isoform selectivity research
Isoxazole-3-carboxylate scaffold geometry
COX-2/COX-1 selectivity profiling
Antimicrobial SAR screening
Electron-rich para-amino character
Amino-substituted analog benchmarking
Xanthine oxidase pathway research
5-Aryl-isoxazole carboxylate scaffold
Xanthine oxidase inhibition assessment

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

218.06914219 g/mol

Monoisotopic Mass

218.06914219 g/mol

Heavy Atom Count

16

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